Dimethylbis(2,4-pentanedionate)tin
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Overview
Description
Dimethylbis(2,4-pentanedionate)tin is an organotin compound with the chemical formula C12H20O4Sn. It is also known as dimethyltin bis(acetylacetonate). This compound is characterized by the presence of two 2,4-pentanedionate ligands attached to a central tin atom, along with two methyl groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylbis(2,4-pentanedionate)tin can be synthesized through the reaction of dimethyltin dichloride with acetylacetone in the presence of a base. The reaction typically proceeds as follows:
Sn(CH3)2Cl2+2CH3COCH2COCH3→Sn(CH3)2(C5H7O2)2+2HCl
The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated under reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dimethylbis(2,4-pentanedionate)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin(IV) derivatives.
Reduction: It can be reduced to form tin(II) derivatives.
Substitution: The 2,4-pentanedionate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Tin(IV) derivatives such as tin(IV) oxide.
Reduction: Tin(II) derivatives such as tin(II) chloride.
Substitution: New organotin compounds with different ligands.
Scientific Research Applications
Dimethylbis(2,4-pentanedionate)tin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of tin-based coatings, plastics, and other materials.
Mechanism of Action
The mechanism by which dimethylbis(2,4-pentanedionate)tin exerts its effects involves the interaction of the tin center with various molecular targets. The 2,4-pentanedionate ligands stabilize the tin atom, allowing it to participate in various chemical reactions. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds and promoting catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Dibutyltin bis(2,4-pentanedionate): Similar structure but with butyl groups instead of methyl groups.
Diethyltin bis(2,4-pentanedionate): Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
Dimethylbis(2,4-pentanedionate)tin is unique due to its specific combination of methyl groups and 2,4-pentanedionate ligands, which confer distinct chemical properties and reactivity. Its relatively small size compared to other organotin compounds makes it more suitable for certain applications where steric hindrance is a concern .
Properties
IUPAC Name |
(Z)-4-[dimethyl-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2CH3.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H3;/q;;;;+2/p-2/b2*4-3-;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGGUDPNZABLBW-VGKOASNMSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O[Sn](C)(C)OC(=CC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O[Sn](O/C(=C\C(=O)C)/C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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